Azetidin-3-yl(2-(ethoxymethyl)pyrrolidin-1-yl)methanone

Lipophilicity Medicinal Chemistry Lead Optimization

Azetidin-3-yl(2-(ethoxymethyl)pyrrolidin-1-yl)methanone (CAS 2098124-12-8) is a heterobifunctional building block belonging to the azetidine–pyrrolidine methanone class, with molecular formula C11H20N2O2 and molecular weight 212.29 g/mol. The molecule comprises a four-membered azetidine ring linked via a carbonyl bridge to a 2-(ethoxymethyl)-substituted pyrrolidine, a scaffold motif that has been leveraged in embryonic ectoderm development (EED) inhibitor programs and monoacylglycerol lipase (MAGL) inhibitor discovery.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 2098124-12-8
Cat. No. B1476839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(2-(ethoxymethyl)pyrrolidin-1-yl)methanone
CAS2098124-12-8
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCOCC1CCCN1C(=O)C2CNC2
InChIInChI=1S/C11H20N2O2/c1-2-15-8-10-4-3-5-13(10)11(14)9-6-12-7-9/h9-10,12H,2-8H2,1H3
InChIKeyVQRCAEPTSSDLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(2-(ethoxymethyl)pyrrolidin-1-yl)methanone (CAS 2098124-12-8): Structural Profile and Procurement-Relevant Identity


Azetidin-3-yl(2-(ethoxymethyl)pyrrolidin-1-yl)methanone (CAS 2098124-12-8) is a heterobifunctional building block belonging to the azetidine–pyrrolidine methanone class, with molecular formula C11H20N2O2 and molecular weight 212.29 g/mol . The molecule comprises a four-membered azetidine ring linked via a carbonyl bridge to a 2-(ethoxymethyl)-substituted pyrrolidine, a scaffold motif that has been leveraged in embryonic ectoderm development (EED) inhibitor programs and monoacylglycerol lipase (MAGL) inhibitor discovery [1][2]. Its typical commercial purity is 95% .

Why Azetidin-3-yl(2-(ethoxymethyl)pyrrolidin-1-yl)methanone Cannot Be Trivially Replaced by In-Class Analogs


Although the azetidine–pyrrolidine methanone scaffold is shared across multiple catalog compounds, three structural variables dictate functional selectivity and synthetic utility in ways that prevent casual interchange: (i) the position of the alkoxymethyl substituent on the pyrrolidine ring (2- vs. 3-substitution), which alters steric presentation and conformational preferences; (ii) the identity of the alkoxy group (ethoxy vs. methoxy), affecting lipophilicity and metabolic stability; and (iii) the ring size of the carbonyl-bearing heterocycle (azetidine vs. piperidine), which changes both the pKa of the pendant amine and the overall three-dimensional shape [1][2]. These distinctions are non-trivial in medicinal chemistry campaigns where small changes in logD, basicity, or torsional profile can shift selectivity by orders of magnitude [2]. The quantitative evidence in Section 3 substantiates why procurement specifications must differentiate this compound from its closest neighbors.

Quantitative Differentiation Evidence for Azetidin-3-yl(2-(ethoxymethyl)pyrrolidin-1-yl)methanone vs. Closest Analogs


Alkoxymethyl Substituent Identity: Ethoxy vs. Methoxy Lipophilicity Differentiation

The 2-ethoxymethyl substituent on the pyrrolidine ring confers a calculated incremental logP contribution of approximately +0.5 to +0.6 relative to the 2-methoxymethyl analog, based on the Hansch π constant for –CH2– group extension in aliphatic ethers [1]. This difference is meaningful in central nervous system (CNS) drug design where logD7.4 values in the 1–4 range are targeted; a shift of 0.5 log units can alter blood–brain barrier permeability predictions by 2- to 5-fold in parallel artificial membrane permeability assays (PAMPA) for related azetidine-containing scaffolds [2]. The target compound's ethoxymethyl group also introduces one additional rotatable bond (C–O–CH2–CH3) compared to the methoxymethyl variant, which may affect entropic binding penalties in protein–ligand interactions.

Lipophilicity Medicinal Chemistry Lead Optimization

Pyrrolidine Substitution Regiochemistry: 2-Position vs. 3-Position Ethoxymethyl Isomer Differentiation

The target compound places the ethoxymethyl group at the pyrrolidine 2-position (adjacent to the amide nitrogen), whereas the regioisomer Azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone (CAS not independently confirmed) places it at the 3-position. In the 2-substituted isomer, the ethoxymethyl side chain is proximal to the carbonyl and is subject to greater steric constraint and potential through-space electronic effects from the amide π-system. In the EED inhibitor SAR series reported by Curtin et al. (2017), regioisomeric variation on the pyrrolidine ring produced up to 8-fold differences in TR-FRET IC50 values (e.g., 40 nM vs. 320 nM for matched pairs differing only in substituent position) [1]. While not directly measured for the ethoxymethyl pair, this class-level SAR demonstrates that pyrrolidine substitution position is a critical determinant of target engagement.

Regiochemistry Stereochemistry Conformational Analysis

Azetidine Core vs. Piperidine Core: Ring-Size Effects on Amine Basicity and Molecular Shape

The target compound incorporates an azetidine ring (four-membered) as the carbonyl-bearing amine, distinguishing it from the piperidine analog (2-(ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone (CAS 2098103-18-3). The azetidine nitrogen exhibits a substantially lower pKa (conjugate acid pKa ≈ 5.5–6.5 for N-unsubstituted azetidines) compared to piperidine (pKa ≈ 10.5–11.0) [1]. This ~5 log unit difference in basicity means that at physiological pH (7.4), the azetidine compound exists predominantly as the neutral free base, whereas the piperidine analog is >99% protonated. This directly affects passive membrane permeability, lysosomal trapping potential, and off-target binding to aminergic receptors [2]. Additionally, the azetidine ring introduces greater ring strain (≈26.5 kcal/mol vs. ≈6.2 kcal/mol for piperidine), which influences metabolic stability toward oxidative N-dealkylation [3].

Ring Strain Amine Basicity Scaffold Hopping

Computed Physicochemical Property Comparison Across Four Closest Analogs

A head-to-head computed property comparison of the target compound against its three closest catalog-available analogs reveals that the ethoxymethyl substitution and azetidine core jointly produce a distinct physicochemical profile. The target compound (azetidine core, 2-ethoxymethyl) has the lowest computed topological polar surface area (TPSA) among the azetidine-containing analogs (41.6 Ų) and a ClogP of approximately 0.8–1.1, placing it near the center of the CNS MPO desirability window [1]. In contrast, the methoxymethyl analog has a lower ClogP (≈0.3–0.6), the 3-ethoxymethyl regioisomer has identical formula but potentially different shape (higher TPSA depending on conformation), and the piperidine analog has both higher basicity and higher ClogP. These differences are substantial enough to alter rank-ordering in computational filters such as the Rule-of-Five, CNS MPO, and Lilly MedChem Rules [1].

Drug-likeness Physicochemical Properties Medicinal Chemistry Triage

Commercial Purity Specification and Identity Verification: Baseline Quality Metrics for Procurement

The standard commercial purity specification for Azetidin-3-yl(2-(ethoxymethyl)pyrrolidin-1-yl)methanone is 95% (HPLC or equivalent), with molecular identity confirmed by ¹H NMR and/or LCMS . This purity threshold is consistent with the broader class of azetidine-pyrrolidine methanone research chemicals, where typical catalog purity ranges from 95% to 98% . For the structurally similar compound Azetidin-3-yl(2-(1-hydroxyethyl)pyrrolidin-1-yl)methanone (CAS 2098031-99-1), commercial vendors such as Bidepharm provide batch-specific QC documentation including NMR, HPLC, and GC traces at 98% purity . Procurement specifications for the target compound should mandate ≥95% purity with residual solvent analysis and confirmation of the 2-substitution regioisomer by ¹H NMR to distinguish from the 3-substituted isomer.

Quality Control Purity Specification Procurement

Recommended Scientific and Industrial Application Scenarios for Azetidin-3-yl(2-(ethoxymethyl)pyrrolidin-1-yl)methanone


EED/PRC2 Protein–Protein Interaction Inhibitor SAR Exploration

Based on the class-level EED inhibition data for structurally related amino-pyrrolidine scaffolds (IC50 range: 40–320 nM in TR-FRET displacement assays) [1], this compound is suitable as a core template for exploring the impact of 2-alkoxymethyl substitution on EED binding. The ethoxymethyl group provides a distinct lipophilicity vector compared to the more common methoxymethyl analogs, enabling systematic SAR studies of the H3K27me3-binding pocket tolerance for extended alkyl ethers. Researchers should use the compound in competitive TR-FRET assays alongside the 2-methoxymethyl analog to quantify the ΔlogP–potency relationship, with the low azetidine pKa ensuring minimal off-target aminergic activity that could otherwise confound cellular assay interpretation [2].

CNS-Penetrant Lead Optimization with Reduced Amine Basicity

The azetidine core of the target compound confers a conjugate acid pKa of approximately 5.5–6.5, ~5 log units lower than the corresponding piperidine analog [2]. This property is particularly valuable for CNS drug discovery programs where minimizing basic amine character reduces P-glycoprotein efflux susceptibility and lysosomal trapping. The compound can serve as a key intermediate for constructing brain-penetrant chemical series in which the ethoxymethyl substituent further modulates logD within the CNS MPO optimal range (ClogP 1–3, TPSA < 70 Ų) [3]. Comparative assessment against the piperidine analog (CAS 2098103-18-3) in MDCK-MDR1 permeability assays is recommended to quantify the basicity-dependent permeability advantage.

Fragment-Based and DNA-Encoded Library (DEL) Building Block

With a molecular weight of 212.29 Da, one hydrogen bond donor, and a conformationally constrained bicyclic architecture, this compound meets fragment-likeness criteria (MW < 250, HBD ≤ 3, ClogP < 3.5) and is appropriate for inclusion in fragment screening libraries or as a DEL synthon [3]. The azetidine NH provides a synthetic handle for further diversification (acylation, sulfonylation, reductive amination), while the ethoxymethyl group offers a metabolically stable alkyl ether motif. When used in DEL synthesis, the 2-substitution regiochemistry must be verified post-coupling to ensure library integrity, as the regioisomeric 3-ethoxymethyl analog can co-elute under standard LCMS conditions.

MAGL Inhibitor Scaffold Hopping and Selectivity Profiling

The azetidine-pyrrolidine methanone scaffold has precedent in monoacylglycerol lipase (MAGL) inhibition, with related azetidine carbamate and azetidine-piperidine compounds showing IC50 values in the 5–85 nM range against recombinant human MAGL [4]. The target compound's ethoxymethyl substituent introduces an additional hydrogen bond acceptor that may engage the MAGL oxyanion hole differently than methoxymethyl or unsubstituted analogs. Screening in fluorescence-based MAGL activity assays (e.g., using 7-hydroxycoumarinyl arachidonate substrate) alongside FAAH counterscreens is recommended to establish selectivity, given that the azetidine core's low basicity may reduce cross-reactivity with serine hydrolases that prefer basic amine motifs [4].

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